molecular formula C6H8O2 B1584100 3,4-Dihydro-6-methyl-2H-pyran-2-one CAS No. 3740-59-8

3,4-Dihydro-6-methyl-2H-pyran-2-one

Cat. No. B1584100
CAS RN: 3740-59-8
M. Wt: 112.13 g/mol
InChI Key: DOSOPEZOHKMQPJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-6-methyl-2H-pyran-2-one is an enol ether . It has been used as a starting reagent in the stereoselective synthesis of kasugamycin, an antibiotic .


Synthesis Analysis

The synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one involves various chemical reactions. For instance, it has been used as a starting reagent in the stereoselective synthesis of kasugamycin . An olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers is catalyzed by first and second-generation Grubbs’ catalysts .


Molecular Structure Analysis

The molecular formula of 3,4-Dihydro-6-methyl-2H-pyran-2-one is C6H8O2 . Its molecular weight is 112.13 . The IUPAC Standard InChI is InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h3H,2,4H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 3,4-Dihydro-6-methyl-2H-pyran-2-one are complex and diverse. It has been used as a starting reagent in the stereoselective synthesis of kasugamycin .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydro-6-methyl-2H-pyran-2-one include a refractive index of n20/D 1.4677 (lit.), a boiling point of 82-83°C/15mmHg (lit.), and a density of 1.09g/mL at 25°C (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

3,4-Dihydro-6-methyl-2H-pyran-2-one and its derivatives have been explored extensively in the field of organic synthesis. An efficient method for synthesizing fully functionalized iminolactones containing pyran–furan moieties has been developed, highlighting the compound's utility in complex organic synthesis (Shaabani et al., 2014). Additionally, 3,4-dihydro-2H-pyran derivatives have been utilized in the synthesis of seed germination stimulants, showcasing their biological relevance (Nagase et al., 2008).

Electrocatalytic Applications

In electrocatalysis, 3,4-Dihydro-6-methyl-2H-pyran-2-one derivatives have demonstrated significant utility. For instance, an electrocatalytic cascade reaction of aldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of alkali metal halides has been shown to efficiently produce substituted 3-acetoacetylcoumarins, a process that offers a green and advantageous route for functionalizing these compounds (Elinson et al., 2018).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, derivatives of 3,4-Dihydro-6-methyl-2H-pyran-2-one have been investigated for their potential pharmacological applications. For example, a novel PDE9A inhibitor, PF-04447943, which contains a 3,4-dihydro-2H-pyran derivative, has shown promise in elevating central cGMP levels in the brain and has exhibited procognitive activity in rodent models, suggesting its potential in treating cognitive disorders (Verhoest et al., 2012).

Polymer Science

In polymer science, the radical-initiated terpolymerization of 3,4-dihydro-2H-pyran with other compounds has been explored for developing materials with potential antitumor activity. This research demonstrates the compound's versatility in creating polymers with specific biological properties (Can et al., 2005).

properties

IUPAC Name

6-methyl-3,4-dihydropyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSOPEZOHKMQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190842
Record name 3,4-Dihydro-6-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-6-methyl-2H-pyran-2-one

CAS RN

3740-59-8
Record name 3,4-Dihydro-6-methyl-2H-pyran-2-one
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Record name 3740-59-8
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Record name 3,4-Dihydro-6-methyl-2H-pyran-2-one
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Record name 6-methyl-3,4-dihydro-2H-pyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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